Cas no 187526-95-0 ((S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride)

(S)-2-(2-アミノ-3-フェニルプロピル)イソインドリン-1,3-ジオン塩酸塩は、キラルな有機化合物であり、医薬品中間体として重要な役割を果たします。この化合物は、光学純度が高く、立体選択的な反応において優れた特性を示します。塩酸塩形態であるため、高い安定性と溶解性を兼ね備えており、合成プロセスでの取り扱いが容易です。フェニル基とイソインドリンジオン骨格の組み合わせにより、生物活性化合物の合成において有用な前駆体として機能します。特に、神経科学分野や創薬研究におけるアミン誘導体の合成に応用可能です。

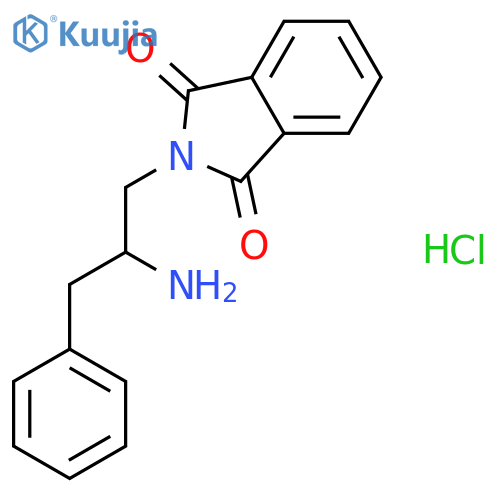

187526-95-0 structure

商品名:(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride

CAS番号:187526-95-0

MF:C17H17ClN2O2

メガワット:316.782083272934

MDL:MFCD18207190

CID:835514

PubChem ID:67066085

(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-2-(2-amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride

- (S)-2-(2-AMINO-3-PHENYLPROPYL)ISOINDOLINE-1,3-DIONE (HYDROCHLORIDE)

- 2-[(2S)-2-Amino-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione hydroc hloride (1:1)

- IANRDCWNKUZPSH-ZOWNYOTGSA-N

- 2-[(2S)-2-amino-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione HCl

- (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione(Hydrochloride)

- AKOS037650107

- CS-14286

- 187526-95-0

- (S)-2-(2-AMINO-3-PHENYLPROPYL)ISOINDOLINE-1,3-DIONE HCL

- SCHEMBL1529614

- 2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride

- CS-M0433

- DB-236301

- (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride

-

- MDL: MFCD18207190

- インチ: 1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1

- InChIKey: IANRDCWNKUZPSH-ZOWNYOTGSA-N

- ほほえんだ: Cl[H].O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1C([H])([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 316.0978555g/mol

- どういたいしつりょう: 316.0978555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 380

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.4

(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D763742-250mg |

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) |

187526-95-0 | 98% | 250mg |

$205 | 2023-09-02 | |

| eNovation Chemicals LLC | D763742-1g |

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) |

187526-95-0 | 98% | 1g |

$320 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S30850-1g |

(S)-2-(2-amino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) |

187526-95-0 | 1g |

¥3382.0 | 2021-09-07 |

(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

187526-95-0 ((S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量